REACTION_CXSMILES
|
P(Br)(Br)[Br:2].N1C=CC=CC=1.[CH:11]([O:14][CH2:15][CH2:16][CH:17]([CH3:21])[CH2:18][CH2:19]O)([CH3:13])[CH3:12]>>[Br:2][CH2:19][CH2:18][CH:17]([CH3:21])[CH2:16][CH2:15][O:14][CH:11]([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
5-isopropoxy-3-methyl-1-pentanol
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OCCC(CCO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring, over the course of 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-5°C
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled into a receiver
|
Type
|
ADDITION
|
Details
|
containing ice cold saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
successively washed with saturated sodium bicarbonate solution, water, 2N sulphuric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(CCOC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |